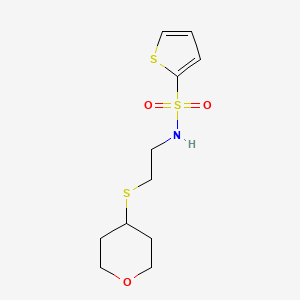
N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves reactions with tetrahydro-2H-pyran . For instance, 4-chlorotetrahydropyran reacts with methyl cyanoacetate and potassium tert-butoxide in toluene to form 2-cyano-2-(tetrahydro-4-pyranyl)acetic acid methyl ester . This compound is then reacted with water, sodium chloride, and dimethyl sulfoxide at 150°C to produce (tetrahydro-4-pyranyl)acetonitrile .Aplicaciones Científicas De Investigación
Medicinal Chemistry
Thiophene and its substituted derivatives, which include the compound , are very important in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .
Anti-Inflammatory Drugs
These compounds have been found to have anti-inflammatory properties . This makes them potentially useful in the development of new anti-inflammatory drugs.
Antimicrobial Agents
Thiophene derivatives have shown antimicrobial properties . This suggests that they could be used in the development of new antimicrobial agents.
Anticancer Agents
Thiophene derivatives have also been found to have anticancer properties . This means they could potentially be used in the development of new anticancer drugs.
Material Science Applications
In addition to their medicinal applications, thiophene derivatives are also used in material science. For example, they are used as corrosion inhibitors .
Organic Semiconductors
Thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors . They are used in the fabrication of organic light-emitting diodes (OLEDs) .
Histone Deacetylase (HDAC) Inhibitors
“N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)thiophene-2-sulfonamide” may be used in the synthesis of potential histone deacetylase (HDAC) inhibitors .
Synthesis of Other Compounds
“N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)thiophene-2-sulfonamide” may be used in the synthesis of other compounds, such as 2- (5-bromothiophene-2-sulfonamido)- N - (tetrahydro-2 H -pyran-2-yloxy)acetamides .
Propiedades
IUPAC Name |
N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3S3/c13-18(14,11-2-1-8-17-11)12-5-9-16-10-3-6-15-7-4-10/h1-2,8,10,12H,3-7,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHDOSPPTSJTCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNS(=O)(=O)C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-4-[4-(2-phenoxypropanoyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2369265.png)
![N-cyclohexyl-2-methyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2369267.png)
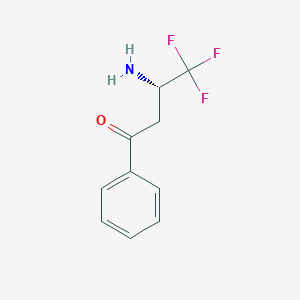
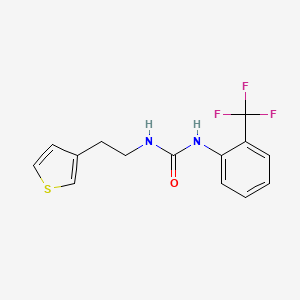
![1-(2-methylbenzyl)-5-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2369271.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dimethoxybenzamide](/img/structure/B2369274.png)
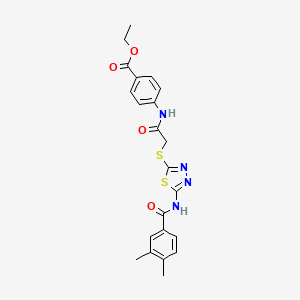
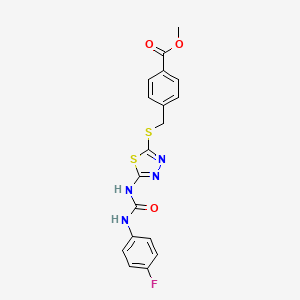
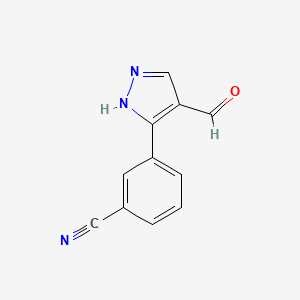

![2-chloro-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide](/img/structure/B2369282.png)
![tert-Butyl [4-(4-fluorobenzyl)piperidin-4-yl]methylcarbamate](/img/structure/B2369283.png)
![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]propanamide](/img/structure/B2369285.png)
![4-methoxy-N-{3-[1-(prop-2-yn-1-yl)piperidin-3-yl]-1H-pyrazol-4-yl}benzamide](/img/structure/B2369286.png)